1-Phenazinecarboxylic acid, 9-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-phenoxyphenazine-1-carboxylic Acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 9-phenoxyphenazine-1-carboxylic Acid, typically involves several key methods:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or other aldehydes.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines under oxidative conditions.
Pd-catalyzed N-arylation: This method involves the palladium-catalyzed arylation of nitrogen atoms.
Industrial Production Methods
Industrial production of phenazine derivatives often involves microbial synthesis due to its efficiency and sustainability. For example, Pseudomonas species are known to produce phenazine-1-carboxylic acid through fermentation processes. Genetic engineering techniques can enhance the yield and efficiency of these microbial production methods .
Chemical Reactions Analysis
Types of Reactions
9-phenoxyphenazine-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenazine-1,6-dicarboxylic acid, while reduction can yield phenazine-1-carboxamide .
Scientific Research Applications
9-phenoxyphenazine-1-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine: It has potential antitumor and antioxidant activities, making it a candidate for drug development.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of 9-phenoxyphenazine-1-carboxylic Acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Antitumor Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting topoisomerases, which are enzymes involved in DNA replication
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic Acid: Known for its antimicrobial and antitumor activities.
Phenazine-1-carboxamide: Exhibits similar biological activities but with different solubility properties.
2-hydroxyphenazine: Known for its antifungal properties
Uniqueness
9-phenoxyphenazine-1-carboxylic Acid is unique due to the presence of the phenoxy group, which enhances its solubility and potentially its biological activity compared to other phenazine derivatives .
Properties
CAS No. |
103942-79-6 |
---|---|
Molecular Formula |
C19H12N2O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
9-phenoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C19H12N2O3/c22-19(23)13-8-4-9-14-17(13)21-18-15(20-14)10-5-11-16(18)24-12-6-2-1-3-7-12/h1-11H,(H,22,23) |
InChI Key |
JRYGZNQVGDPOER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=NC4=CC=CC(=C4N=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.